molecular formula C12H16ClNO4S B13315741 Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate

Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate

Cat. No.: B13315741
M. Wt: 305.78 g/mol
InChI Key: QTQLVXUVFWXCEW-UHFFFAOYSA-N
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Description

Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate is a sulfonamide-carbamate hybrid compound characterized by a propan-2-yl backbone substituted with a chlorosulfonyl group and an N-methylcarbamate moiety. This structure imparts unique reactivity, particularly in electrophilic substitution and nucleophilic displacement reactions, making it valuable in pharmaceutical intermediates or agrochemical synthesis.

Properties

Molecular Formula

C12H16ClNO4S

Molecular Weight

305.78 g/mol

IUPAC Name

benzyl N-(1-chlorosulfonylpropan-2-yl)-N-methylcarbamate

InChI

InChI=1S/C12H16ClNO4S/c1-10(9-19(13,16)17)14(2)12(15)18-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

QTQLVXUVFWXCEW-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)Cl)N(C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Carbamate Formation

The carbamate group in this compound is formed by reaction of an amine with benzyl chloroformate or related activated carbonate reagents. Common approaches include:

  • Use of Activated Mixed Carbonates:
    Activated carbonates such as p-nitrophenyl chloroformate or benzotriazole-based carbonates react with amines to form carbamates efficiently under mild conditions. These reagents provide high selectivity and yield in carbamate synthesis relevant to drug design (Scheme 2, Figure 6 in ref.).
  • Base-Promoted Carbamoylation:
    The amine (N-methyl substituted) is reacted with benzyl chloroformate in the presence of a base such as triethylamine or sodium carbonate in solvents like tetrahydrofuran (THF), acetonitrile, or toluene. This generates the benzyl carbamate intermediate with good yields.

Introduction of the Chlorosulfonyl Group

The chlorosulfonyl group is introduced by chlorosulfonation of the propan-2-yl moiety. Typical methods include:

  • Chlorosulfonation Using Chlorosulfonic Acid or Sulfuryl Chloride:
    The precursor carbamate with a suitable alkyl side chain is treated with chlorosulfonic acid or sulfuryl chloride at low temperatures (e.g., -15 to 5 °C) to selectively install the chlorosulfonyl group at the desired position.
  • Direct Chlorosulfonylation of the Propan-2-yl Side Chain:
    This step requires careful control of reaction conditions to avoid overreaction or degradation of the carbamate. The reaction is typically carried out in inert solvents such as chloroform or dichloromethane at low temperatures to maintain selectivity and yield.

Representative Synthetic Sequence

Step Reaction Description Reagents/Conditions Yield / Notes
1 Preparation of N-methyl amine intermediate Amine + benzyl chloroformate, base (e.g., triethylamine), solvent (THF or acetonitrile), room temp High yield, mild conditions
2 Chlorosulfonylation of propan-2-yl side chain Chlorosulfonic acid or SO2Cl2, low temp (-15 to 5 °C), inert solvent Moderate to good yield; requires temperature control
3 Purification Extraction, washing with water/brine, drying, recrystallization or chromatography Purity >85% typically achieved

Detailed Experimental Insights

  • Solvent Selection:
    Suitable solvents include ethers (THF, diethyl ether), chloro solvents (dichloromethane), esters, ketones, and polar aprotic solvents like acetonitrile. Mixtures may be used to optimize solubility and reaction rate.
  • Base Selection:
    Bases such as sodium carbonate, potassium carbonate, triethylamine, or dimethylaminopyridine (DMAP) are employed to neutralize acids formed during carbamate formation and to catalyze the reaction.
  • Temperature Control:
    Carbamate formation is generally conducted at ambient temperature (20–35 °C), while chlorosulfonylation requires low temperature (-15 to 5 °C) to prevent side reactions.
  • Purification Techniques:
    After reaction completion, organic layers are washed with water and brine, dried over anhydrous magnesium sulfate or sodium sulfate, and concentrated. Purification by recrystallization or preparative HPLC is common to achieve high purity.

Comparative Table of Preparation Parameters

Parameter Carbamate Formation Chlorosulfonylation
Reagents Benzyl chloroformate, amine, base Chlorosulfonic acid or sulfuryl chloride
Solvents THF, acetonitrile, toluene Dichloromethane, chloroform
Temperature 20–35 °C -15 to 5 °C
Reaction Time 1–16 hours 3–10 hours
Purification Extraction, recrystallization, HPLC Extraction, washing, drying, chromatography
Typical Yield 70–90% 60–85%

Research Findings and Optimization Notes

  • Catalyst and Additive Use:
    Use of catalytic additives such as DMAP or carbodiimides can improve carbamate coupling efficiency and reduce side products.
  • Avoiding Catalyst Poisoning:
    In related carbamate syntheses, iron-acetic acid or iron-hydrochloric acid reducing agents have been used to avoid catalyst poisoning during reductions, suggesting careful choice of reducing agents if applicable.
  • Stability Considerations:
    Carbamates with chlorosulfonyl groups are sensitive to moisture and hydrolysis; hence, reactions and storage require anhydrous conditions and inert atmosphere when possible.
  • Scalability: The described methods are amenable to scale-up with appropriate control of temperature and reagent addition rates, as demonstrated in patent literature.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.

    Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate has several applications in scientific research:

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The carbamate moiety may also contribute to the compound’s biological activity by interacting with other molecular targets.

Comparison with Similar Compounds

Substituent Variations

  • Benzyl N-[4-(Chlorosulfonyl)butan-2-yl]-N-methylcarbamate (CAS 1780294-85-0) Structure: Extends the backbone to butan-2-yl, increasing chain length. Impact: Longer aliphatic chains enhance lipophilicity but may reduce solubility in polar solvents. Molecular Formula: C₁₄H₁₈ClNO₄S (vs. hypothetical C₁₂H₁₄ClNO₄S for the target compound). Reference:
  • Benzyl N-({1-[(Chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate Structure: Incorporates a cyclohexyl ring, introducing steric bulk. Impact: Cyclohexyl groups improve metabolic stability but may hinder reactivity in sterically sensitive reactions. Molecular Formula: Not explicitly listed, but expected to be C₁₆H₂₀ClNO₄S. Reference:

Ring System Modifications

  • Benzyl N-({1-[(Chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate (CAS 1780518-29-7) Structure: Cyclopropane ring replaces the propan-2-yl backbone. Impact: Cyclopropane’s ring strain increases reactivity in ring-opening reactions, useful in synthesizing strained intermediates. Molecular Formula: C₁₃H₁₆ClNO₄S (MW: 317.79). Reference:

Functional Group Replacements

  • Benzyl N-[1-(Chlorosulfonyl)propan-2-yl]carbamate (CAS 1784671-22-2) Structure: Lacks the N-methyl group present in the target compound. Molecular Formula: C₁₁H₁₂ClNO₄S (MW: ~297.7). Reference:

Data Table: Key Properties of Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Feature
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate Not listed C₁₂H₁₄ClNO₄S ~303.76 Propan-2-yl, N-methyl
Benzyl N-[4-(chlorosulfonyl)butan-2-yl]-N-methylcarbamate 1780294-85-0 C₁₄H₁₈ClNO₄S ~331.81 Butan-2-yl backbone
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate 1780518-29-7 C₁₃H₁₆ClNO₄S 317.79 Cyclopropane ring
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate 1784671-22-2 C₁₁H₁₂ClNO₄S ~297.7 No N-methyl group

Biological Activity

Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate is a synthetic organic compound characterized by its unique structural features, including a chlorosulfonyl group and a carbamate moiety. This compound has garnered attention in biological research due to its potential as an enzyme inhibitor and its ability to modify proteins through covalent interactions.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₉ClN₄O₄S
  • Molecular Weight : Approximately 392.88 g/mol
  • Key Functional Groups :
    • Chlorosulfonyl group (SO2Cl-SO_2Cl): Contributes to the compound's reactivity.
    • Carbamate moiety: Involved in protein modification.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic residues in proteins, such as lysine and cysteine. This interaction can lead to:

  • Enzyme Inhibition : The chlorosulfonyl group allows the compound to act as an inhibitor for specific enzymes, making it a valuable tool for studying enzyme mechanisms and protein functions.
  • Protein Modification : By covalently modifying proteins, this compound can alter their activity, stability, or interactions with other biomolecules.

Biological Applications

This compound has been explored in various biological contexts:

  • Enzyme Studies : Its ability to inhibit enzymes makes it useful for probing enzyme mechanisms. For example, it has been used to study serine proteases and other enzyme classes that are critical in metabolic pathways.
  • Therapeutic Potential : The compound's selective protein modification capabilities suggest potential applications in drug development, particularly for conditions where enzyme inhibition is beneficial, such as cancer or inflammatory diseases.

Inhibition of Specific Enzymes

Research has demonstrated that this compound effectively inhibits certain enzymes by targeting key amino acid residues:

Enzyme TargetMechanism of InhibitionReference
Serine ProteasesCovalent modification of serine residues
Cysteine ProteasesFormation of stable adducts with cysteine residues
Other EnzymesGeneral inhibition through nucleophilic attack

Protein Modification Studies

Studies have shown that the compound can lead to significant changes in protein function due to its covalent bonding capabilities. This has implications for understanding protein dynamics and developing new therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including the introduction of the chlorosulfonyl group via sulfonation of a propan-2-yl precursor under controlled anhydrous conditions. For example, chlorosulfonic acid may be used at low temperatures (0–5°C) to minimize side reactions. Subsequent carbamate formation requires protection of the amine group (e.g., benzyl chloroformate in the presence of a base like triethylamine). Yield optimization depends on stoichiometric ratios, solvent choice (e.g., dichloromethane or THF), and reaction time .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for verifying the benzyl, carbamate, and chlorosulfonyl moieties. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 317.78 (C₁₃H₁₆ClNO₄S). Reverse-phase HPLC with UV detection (λ = 210–260 nm) can assess purity, while X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation, as demonstrated in similar carbamate derivatives .

Q. How does the chlorosulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The chlorosulfonyl group acts as a strong electrophile, enabling reactions with nucleophiles like amines, alcohols, or thiols. For instance, treatment with primary amines (e.g., methylamine in THF) forms sulfonamide derivatives. Kinetic studies show that reaction rates depend on solvent polarity and temperature, with polar aprotic solvents (e.g., DMF) accelerating substitution. Monitoring via TLC or in-situ IR spectroscopy helps track progress .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal that the chlorosulfonyl group’s electron-withdrawing nature polarizes the propan-2-yl chain, directing nucleophilic attacks to the sulfonyl carbon. Experimental validation using deuterated analogs and kinetic isotope effects (KIE) can confirm transition-state models. For example, Suzuki-Miyaura coupling with arylboronic acids proceeds selectively at the sulfonyl site under palladium catalysis .

Q. How does this compound interact with biomolecular targets (e.g., enzymes), and what are the implications for drug design?

  • Methodological Answer : The chlorosulfonyl group forms covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity, while X-ray crystallography of enzyme-inhibitor complexes reveals structural interactions. For example, inhibition of serine proteases (e.g., trypsin) shows IC₅₀ values in the micromolar range, suggesting potential as a lead for irreversible inhibitors .

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous carbamates?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. For example, replacing the benzyl group with a pyridinyl moiety (as in Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate) alters solubility and target selectivity. Meta-analyses of enzyme inhibition data (e.g., using Prism software) can identify outliers caused by assay variability (e.g., buffer pH or incubation time). Cross-validation with orthogonal assays (e.g., fluorescence polarization) reduces false positives .

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